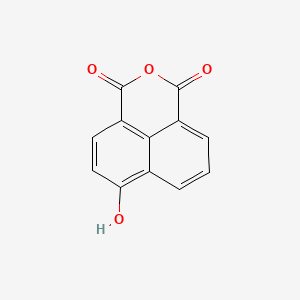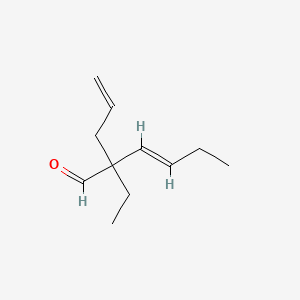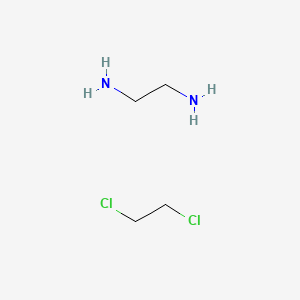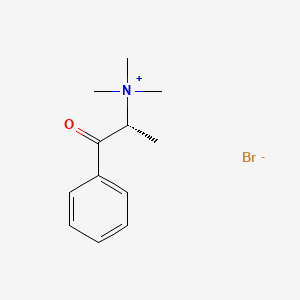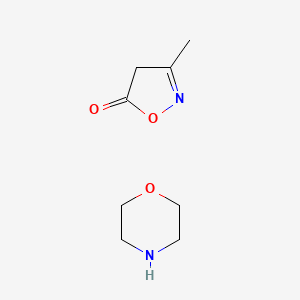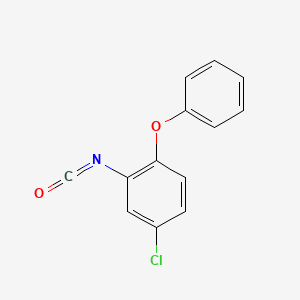
5-Chloro-2-phenoxyphenyl isocyanate
Vue d'ensemble
Description
5-Chloro-2-phenoxyphenyl isocyanate is a chemical compound with the molecular formula C13H8ClNO2 . It is also known by other names such as 4-chloro-2-isocyanato-1-phenoxybenzene . It is used as a research chemical .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-phenoxyphenyl isocyanate is 245.66 g/mol . The IUPAC name for this compound is 4-chloro-2-isocyanato-1-phenoxybenzene . The InChIKey, a unique identifier for the compound, is SCGXZJTXFUNGAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-2-phenoxyphenyl isocyanate has a molecular weight of 245.66 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 38.7 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique
Fluorescent Probe Development
5-Chloro-2-phenoxyphenyl isocyanate plays a role in the development of fluorescent probes. A study demonstrated its use in the synthesis of a highly selective and sensitive fluorescence "light-up" probe designed for detecting nerve agent mimics. The probe showed rapid response, low detection limits, and excellent specificity, indicating its potential in chemical threat detection (Huo et al., 2019).
Biomarkers for Isocyanate Exposure
Research has explored the formation of DNA adducts from isocyanates, including derivatives of 5-Chloro-2-phenoxyphenyl isocyanate. These studies are crucial in biomonitoring individuals exposed to xenobiotics and understanding the biological implications of isocyanate exposure (Beyerbach et al., 2006).
Synthesis of Pyrido Derivatives
The compound has been utilized in the synthesis of pyrido derivatives. A study focused on synthesizing new 2-substituted 3-aryl derivatives using the aza-Wittig reaction, demonstrating the compound's role in complex organic synthesis processes (Liu et al., 2006).
Improvement of Li-ion Battery Performance
5-Chloro-2-phenoxyphenyl isocyanate has been studied for its potential to improve the performance of lithium-ion batteries. It was found to reduce initial irreversible capacities and increase cycleability, attributed to its reactivity with certain groups on the graphite surface (Zhang, 2006).
Heat-Curable Polyurethane Products
This compound is significant in creating blocked polyisocyanates used for producing heat-cured polyurethane products. The study highlighted the efficient synthesis and deblocking of these polyisocyanates at relatively low temperatures, indicating its industrial applicability (Kalaimani et al., 2016).
Vibrational Spectra Analysis
In-depth vibrational spectra analysis of chloro-methylphenyl isocyanates, including 5-Chloro-2-phenoxyphenyl isocyanate, has been conducted to understand their structural and chemical properties, essential for various scientific applications (Doddamani et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-isocyanato-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGXZJTXFUNGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408188 | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenoxyphenyl isocyanate | |
CAS RN |
85385-33-7 | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





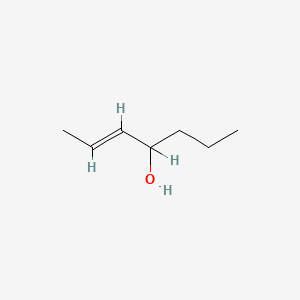

![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)
